molecular formula C10H13NS B1352077 2-(2-Methylphenyl)-1,3-thiazolidine CAS No. 67086-87-7

2-(2-Methylphenyl)-1,3-thiazolidine

Cat. No. B1352077
CAS RN: 67086-87-7
M. Wt: 179.28 g/mol
InChI Key: PMTWCGRBSWYLPK-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylphenyl)-1,3-thiazolidine” belongs to a class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Scientific Research Applications

Optical and Electronic Properties

  • Optoelectronic Applications : Baroudi et al. (2020) synthesized a similar compound, 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one, and found it to be a good candidate for optoelectronic device applications due to its optical properties and energy gap calculations from UV-vis measurements (Baroudi et al., 2020).

Structural and Molecular Analysis

  • Crystal Structure Analysis : The crystal structure of compounds closely related to 2-(2-Methylphenyl)-1,3-thiazolidine has been analyzed, providing insights into their molecular arrangement and bonding characteristics. For instance, Iyengar et al. (2005) focused on the crystal structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one (Iyengar et al., 2005).

Antitumor and Antioxidant Activities

  • Cancer Treatment Potential : Aly et al. (2012) investigated thiazolidine-4-ones, revealing their moderate antiproliferative in vitro activity against hepatocellular carcinoma Hep-G2, along with effective antioxidant activity, suggesting potential in cancer treatment (Aly et al., 2012).
  • Antimitotic Activity in Cancer : Teraishi et al. (2005) found that thiazolidin compounds, including variants similar to 2-(2-Methylphenyl)-1,3-thiazolidine, have antimitotic activity in human non-small-cell lung and colon cancer cells, indicating their potential as anticancer agents (Teraishi et al., 2005).

Pharmacological Properties

  • Calcium Antagonistic and Antioxidant Activities : Kato et al. (1999) explored thiazolidinone derivatives, finding compounds with both calcium overload inhibition and antioxidant activities, potentially useful in pharmacology (Kato et al., 1999).

Hydrogen Bonding and Molecular Interactions

  • Hydrogen Bond Analysis : Domagała et al. (2003) studied the role of C−H···S and C−H···N hydrogen bonds in the crystal and molecular structures of thiazolidine derivatives, enhancing our understanding of their molecular interactions (Domagała et al., 2003).

Synthesis and Chemical Behavior

  • Novel Synthesis Approaches : Kozlov et al. (2005) described the regioselective synthesis of novel phosphorylated thiazolidin-4-ones, demonstrating unique chemical behavior and potential applications in various fields (Kozlov et al., 2005).
  • Solution Behavior and Cyclocondensation : Refouvelet et al. (1994) focused on the synthesis, solution behavior, and regioselective cyclocondensation of thiazolidine-2,4-dicarboxylic acid and its esters (Refouvelet et al., 1994).

Drug Design and Biomedical Applications

  • Anti-Hyperglycemic and Anti-Hyperlipidemic Agents : Shrivastava et al. (2016) synthesized and evaluated thiazolidinedione derivatives as potential anti-hyperglycemic and anti-hyperlipidemic agents, highlighting their significance in medicinal chemistry (Shrivastava et al., 2016).

Molecular and Biological Activities

  • Antimicrobial Activities : Patel et al. (2017) synthesized and evaluated the antimicrobial activities of 4-thiazolidinones and 2-azetidinones derivatives, demonstrating their potential as antimicrobial agents (Patel et al., 2017).

properties

IUPAC Name

2-(2-methylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWCGRBSWYLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986119
Record name 2-(2-Methylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolyl)thiazolidine

CAS RN

67086-87-7
Record name Thiazolidine, 2-(o-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)-1,3-thiazolidine

Citations

For This Compound
2
Citations
FEÖ Bayram, H Sipahi, ET Acar, RK Ulugöl… - European journal of …, 2016 - Elsevier
Oxidative stress that corresponds to a significant increase in free radical concentration in cells can cause considerable damage to crucial biological macromolecules if not prevented by …
Number of citations: 21 www.sciencedirect.com
NCT Tavares, CT Neves, BF Milne, D Murtinho… - Journal of …, 2018 - Elsevier
A library of new chiral thiazolidines was prepared starting from l-cysteine and d-penicillamine in a simple, one-step procedure. 2-Arylthiazolidines were obtained, as diastereoisomeric …
Number of citations: 4 www.sciencedirect.com

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